REACTION_CXSMILES
|
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]2[C:18]([N:20](C)[C:21](=[O:38])[C:22]=2[C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]([CH2:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=2)=[O:19])=[CH:9]1)=O)(C)(C)C.C(OC(N1C2C(=CC=CC=2)C(C2C(N(C)C(=O)C=2C2C3C(=CC=CC=3)NC=2)=O)=C1)=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+].CN(C)CCCCl>CC(C)=O.O>[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:17]2[C:18]([NH:20][C:21](=[O:38])[C:22]=2[C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]([CH2:32][CH2:33][CH2:34][N:35]([CH3:37])[CH3:36])[CH:24]=2)=[O:19])=[CH:9]1 |f:2.3.4|
|
Name
|
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-[1-(3-dimethylaminopropyl)-1H-indol-3 -yl]-N-methylmaleinimide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)C=1C(=O)N(C(C1C1=CN(C2=CC=CC=C12)CCCN(C)C)=O)C
|
Name
|
2-(1-tert.-butoxycarbonyl-1H-indol-3-yl)-3-(1H-indol-3-yl)-N-methylmaleinimide
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)C=1C(=O)N(C(C1C1=CNC2=CC=CC=C12)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CN(CCCCl)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 12 hours at ambient temperature and for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The red extract
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue flash chromatographed on silica gel (Merck Type 7734)
|
Type
|
WASH
|
Details
|
using, as elution agent
|
Type
|
ADDITION
|
Details
|
a mixture of toluene/ethanol (10+1.5 v/v)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C=1C(=O)NC(C1C1=CN(C2=CC=CC=C12)CCCN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |